2-Cyano-N-(1-cyanocyclohexyl)pyridine-4-carboxamide
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Overview
Description
2-Cyano-N-(1-cyanocyclohexyl)pyridine-4-carboxamide is a chemical compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a cyano group and a carboxamide group attached to a pyridine ring, along with a cyanocyclohexyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-N-(1-cyanocyclohexyl)pyridine-4-carboxamide typically involves the reaction of pyridine-4-carboxylic acid with cyanocyclohexane in the presence of a dehydrating agent. The reaction conditions often include the use of solvents such as dimethylformamide or acetonitrile, and the reaction is carried out under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-Cyano-N-(1-cyanocyclohexyl)pyridine-4-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano groups to amine groups.
Substitution: The cyano and carboxamide groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
2-Cyano-N-(1-cyanocyclohexyl)pyridine-4-carboxamide has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of other complex organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Cyano-N-(1-cyanocyclohexyl)pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The cyano and carboxamide groups play a crucial role in its binding affinity and activity. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- 2-Cyano-N-(2,5-dioxopyrrolidin-1-yl)acetamide
- 2-Cyano-N-(2-pyridyl)acetamide
- Pyridine-4-carboxamide derivatives
Uniqueness
2-Cyano-N-(1-cyanocyclohexyl)pyridine-4-carboxamide is unique due to the presence of both cyano and carboxamide groups attached to a pyridine ring, along with a cyanocyclohexyl substituent. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
2-cyano-N-(1-cyanocyclohexyl)pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O/c15-9-12-8-11(4-7-17-12)13(19)18-14(10-16)5-2-1-3-6-14/h4,7-8H,1-3,5-6H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDSVEZFLZCULSM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C#N)NC(=O)C2=CC(=NC=C2)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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